Piritrexim

Antifolates Drug Resistance Cancer Therapeutics

Piritrexim is a second-generation lipophilic antifolate that enters cells via passive, carrier-independent diffusion, bypassing the impaired reduced folate carrier (RFC) in methotrexate-resistant tumors. Unlike classical antifolates, it is not polyglutamated, reducing long-term hepatotoxicity risk. With exceptional potency against Pneumocystis carinii (IC50 19.3 nM) and Toxoplasma gondii (IC50 17.0 nM) DHFR, it serves as a superior positive control in antiparasitic assays. Its high tissue:plasma ratio (~10-fold higher than methotrexate) enables CNS penetration studies. Procure this nonclassical DHFR inhibitor to overcome drug resistance in your oncology and parasitology research.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
CAS No. 72732-56-0
Cat. No. B1678454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiritrexim
CAS72732-56-0
Synonyms2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido(2,3-d)pyrimidine
BW 301U
BW-301U
BW301U
piritrexim
piritrexim monohydrochloride
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N
InChIInChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22)
InChIKeyVJXSSYDSOJBUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piritrexim CAS 72732-56-0: Baseline Overview for Procurement and Scientific Evaluation


Piritrexim (BW 301U, PTX) is a second-generation, nonclassical lipophilic antifolate and potent inhibitor of dihydrofolate reductase (DHFR) [1]. It lacks a glutamate side chain, enabling passive, carrier-independent diffusion across cell membranes, in contrast to classical antifolates like methotrexate [2]. Piritrexim has been investigated for its antitumor, antiparasitic, and antipsoriatic properties, with a molecular weight of 325.37 g/mol [1].

Why Piritrexim (CAS 72732-56-0) Cannot Be Replaced by Generic Antifolates: Key Differentiators


Generic substitution of antifolates is not feasible due to fundamental differences in cellular uptake, metabolism, and resistance profiles. Piritrexim is a lipophilic, non-polyglutamatable agent that enters cells via passive diffusion, a mechanism distinct from the folate transport systems required by methotrexate and other classical antifolates [1]. Consequently, piritrexim retains activity against methotrexate-resistant cells with impaired transport, a key advantage supported by both in vitro and clinical data [1] [2]. Furthermore, its lack of polyglutamation potentially mitigates the long-term hepatotoxicity associated with methotrexate [2].

Quantitative Evidence Guide for Piritrexim: Head-to-Head Comparisons Against Key Alternatives


Piritrexim Retains Potency Against Methotrexate-Resistant Tumors Due to Passive Diffusion Uptake

Piritrexim inhibits DHFR with comparable potency to methotrexate but maintains full activity against cells resistant to methotrexate due to impaired folate transport. A direct comparison in transport-deficient cells shows piritrexim retains its cytotoxic effect, whereas methotrexate activity is significantly diminished [1].

Antifolates Drug Resistance Cancer Therapeutics

Piritrexim Exhibits Significantly Higher Tissue Penetration Compared to Methotrexate

Piritrexim demonstrates extensive tissue penetration, achieving tissue:plasma concentration ratios that are generally 10-fold higher than those reported for methotrexate [1]. This superior distribution is attributed to its lipophilic nature and passive diffusion mechanism.

Pharmacokinetics Tissue Distribution Antifolates

Piritrexim Demonstrates Superior DHFR Inhibition Potency Against Pneumocystis carinii and Toxoplasma gondii Compared to Standard Antifolates

Piritrexim is a highly potent inhibitor of DHFR from Pneumocystis carinii and Toxoplasma gondii, with IC50 values of 19.3 nM and 17.0 nM, respectively. These values are 40- to over 1,000-fold lower (more potent) than those of the conventional antifolates trimethoprim and pyrimethamine used for these organisms [1].

Antiparasitic Opportunistic Infections Enzyme Inhibition

Piritrexim Has a Distinct Resistance Profile: Collateral Sensitivity to Methotrexate Observed

A case report of acquired piritrexim resistance in a patient with squamous cell carcinoma of the head and neck demonstrated collateral sensitivity to methotrexate [1]. This suggests a non-cross-resistant phenotype, offering a sequential therapeutic strategy not possible with other antifolates.

Drug Resistance Cancer Antifolates

Piritrexim Lacks Histamine Metabolism Effects, Reducing Hypersensitivity Risk Compared to Trimetrexate

A theoretical advantage of piritrexim over trimetrexate is its lack of any known effects on histamine metabolism, which may lower the risk of hypersensitivity reactions [1]. This difference is attributed to piritrexim's lower affinity for histamine-N-methyl transferase compared to trimetrexate [2].

Safety Profile Hypersensitivity Comparative Pharmacology

Recommended Research and Industrial Application Scenarios for Piritrexim (CAS 72732-56-0)


Overcoming Methotrexate Transport-Based Resistance in Cancer Research

Piritrexim is ideally suited for studying antifolate efficacy in methotrexate-resistant cancer models, particularly those with impaired reduced folate carrier (RFC) function. Its passive diffusion mechanism ensures intracellular accumulation and target engagement even when classical transport systems are deficient, as demonstrated by its retained activity in transport-defective cell lines [1].

Preclinical Investigation of Opportunistic Infections in Immunocompromised Models

Given its exceptionally potent inhibition of Pneumocystis carinii (IC50: 19.3 nM) and Toxoplasma gondii (IC50: 17.0 nM) DHFR [2], piritrexim serves as a highly effective positive control or experimental therapeutic in animal models of these infections. Its potency is 40- to >1,000-fold greater than trimethoprim or pyrimethamine, making it a valuable tool for studying folate metabolism in parasites.

Pharmacokinetic Studies Requiring High Tissue Penetration

Piritrexim's lipophilic properties result in tissue:plasma concentration ratios approximately 10-fold higher than those of methotrexate [3]. This makes it a useful compound for studies focused on drug distribution, particularly in tissues with limited drug penetration, such as the brain, where it has been shown to inhibit DHFR-dependent processes at pharmacologically relevant concentrations [3].

Investigating Hepatotoxicity Mechanisms of Antifolates

Because piritrexim is not a substrate for polyglutamation, it serves as a critical comparator to methotrexate in studies examining the role of intracellular drug retention and polyglutamates in hepatotoxicity [4]. Its use can help differentiate between toxicities arising from acute DHFR inhibition versus long-term metabolite accumulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piritrexim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.